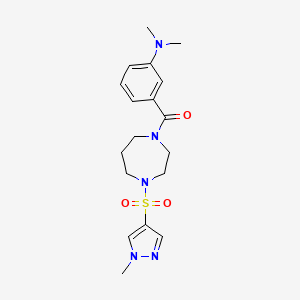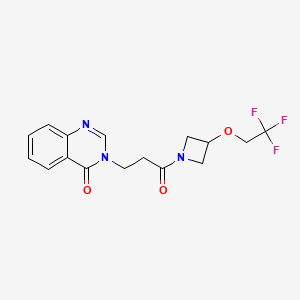
3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one, also known as PF-06463922, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用机制
3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a selective inhibitor of the protein kinase BRAF. This protein kinase is frequently mutated in cancer, leading to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting BRAF, 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one blocks these signaling pathways and induces cell death in cancer cells.
Biochemical and Physiological Effects:
3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the proliferation and migration of cancer cells. 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
实验室实验的优点和局限性
3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, this compound has shown high selectivity for BRAF, which reduces the risk of off-target effects. However, 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the development of 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one. One potential direction is the combination of this compound with other targeted therapies, such as inhibitors of MEK or PI3K. This could enhance the effectiveness of 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one and reduce the risk of resistance. Another potential direction is the development of more potent and selective inhibitors of BRAF. This could improve the effectiveness of this class of compounds and reduce the risk of off-target effects. Finally, the development of biomarkers for patient selection could improve the clinical effectiveness of 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one and reduce the risk of toxicity.
合成方法
The synthesis of 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one involves several steps. The first step involves the reaction of 3-bromopropionyl chloride with 2,2,2-trifluoroethanol to form 3-bromo-3-(2,2,2-trifluoroethoxy)propionyl chloride. This intermediate is then reacted with azetidine-1-carboxylic acid to form 3-(3-bromo-3-(2,2,2-trifluoroethoxy)propionyl)azetidine. Finally, this compound is reacted with 4-aminoquinazoline to form 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one.
科学研究应用
3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, this compound has been shown to be effective in animal models of cancer, including xenograft and orthotopic models.
属性
IUPAC Name |
3-[3-oxo-3-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c17-16(18,19)9-25-11-7-22(8-11)14(23)5-6-21-10-20-13-4-2-1-3-12(13)15(21)24/h1-4,10-11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMPMYXQFHQXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

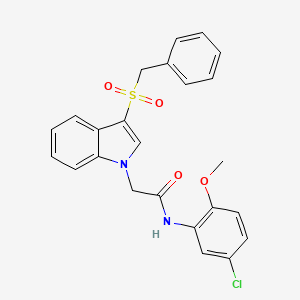
![1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2899302.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B2899303.png)
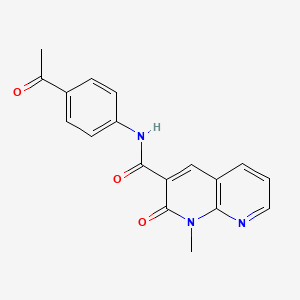
![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2899305.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2899306.png)
![{Bicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B2899307.png)

![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2899315.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2899316.png)
![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B2899317.png)
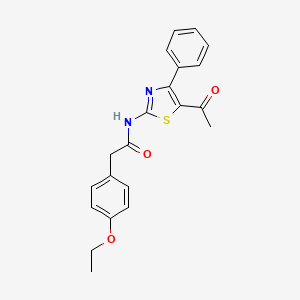
![4-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2899319.png)
